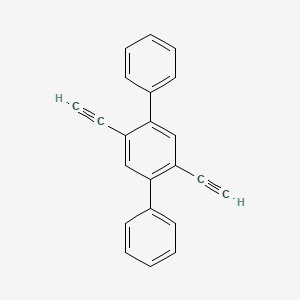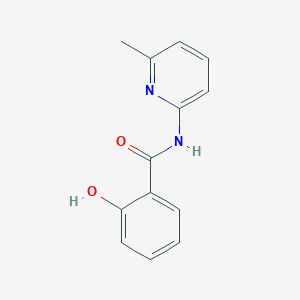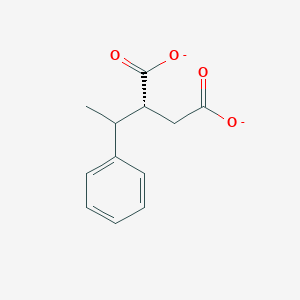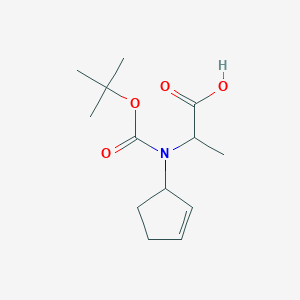![molecular formula C8H8N4O4 B11761146 2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline](/img/structure/B11761146.png)
2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline is a deuterated derivative of aniline, characterized by the presence of three deuterium atoms at positions 2, 3, and 5. This compound is notable for its applications in various scientific fields due to its unique isotopic labeling, which provides distinct advantages in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline typically involves the selective deuteration of aniline derivatives. One common method includes the hydrogen-deuterium exchange reaction of a β-ketophosphonate intermediate catalyzed by ND₄Cl in D₂O/tetrahydrofuran . Another approach involves the reduction of an α,β-enone in perdeuteromethanol using sodium borodeuteride and cerium (III) chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The use of deuterated solvents and catalysts is crucial in maintaining the isotopic integrity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Halogenating agents and nucleophiles such as sodium methoxide are typical reagents.
Major Products
The major products formed from these reactions include various deuterated aniline derivatives, which retain the isotopic labeling and exhibit unique properties useful in further research.
Wissenschaftliche Forschungsanwendungen
2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline is widely used in scientific research due to its stable isotopic labeling. Applications include:
Chemistry: Used in NMR studies to determine bond order and molecular dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development to study pharmacokinetics and metabolic stability.
Industry: Applied in the synthesis of deuterated compounds for various industrial processes
Wirkmechanismus
The mechanism by which 2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline exerts its effects involves the interaction of its nitro groups with biological molecules. The deuterium atoms provide stability and resistance to metabolic breakdown, allowing for detailed studies of molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetaldehyde 2,4-Dinitrophenylhydrazone-d3: Another deuterated compound used in analytical chemistry.
Flecainide-d3: A deuterated pharmaceutical used in medical research.
Uniqueness
2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline is unique due to its specific isotopic labeling, which provides distinct advantages in NMR studies and metabolic research. Its stability and resistance to degradation make it a valuable tool in various scientific applications.
Eigenschaften
Molekularformel |
C8H8N4O4 |
|---|---|
Molekulargewicht |
227.19 g/mol |
IUPAC-Name |
2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline |
InChI |
InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h2-5,10H,1H3/b9-2-/i3D,4D,5D |
InChI-Schlüssel |
ONBOQRNOMHHDFB-VWFKEUNBSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C\C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Kanonische SMILES |
CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B11761070.png)
![[(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate](/img/structure/B11761073.png)
![7-Bromo-5,5-dimethyl-5h-indeno[1,2-b]pyridine](/img/structure/B11761075.png)

![(6-Methoxybenzo[d]thiazol-2-yl)methanamine](/img/structure/B11761106.png)

![Ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B11761112.png)
![[4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid](/img/structure/B11761116.png)

![1-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B11761126.png)

![[(2R)-3-carboxy-2-{[(2E)-3-phenylprop-2-enoyl]oxy}propyl]trimethylazanium](/img/structure/B11761134.png)

